molecular formula C19H20N4O2S B6452902 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-4-carbonitrile CAS No. 2548981-47-9

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-4-carbonitrile

Cat. No.: B6452902
CAS No.: 2548981-47-9
M. Wt: 368.5 g/mol
InChI Key: PUALTEUVAGVSOQ-UHFFFAOYSA-N
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Description

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.13069707 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein) . This protein has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mode of Action

The compound interacts with its target, the σ2 receptor, through a series of molecular interactions. Specifically, an ionic interaction is formed between Asp 29 and the aliphatic piperazine nitrogen of the compound . Additionally, a π-cation interaction occurs between Tyr 147 and the same piperazine nitrogen, and a π-π interaction is formed between Phe 66 and the benzene ring of the compound .

Biochemical Pathways

The σ2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol . The interaction of the compound with the σ2 receptor can influence these biochemical pathways, potentially affecting the function of the ER and lysosomes.

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays . .

Result of Action

The action of the compound on the σ2 receptor can have various molecular and cellular effects. For instance, σ2 ligands can prevent the synaptotoxic impact of Aβ oligomers (AβO, oligomers of Aβ42) on neurons by blocking their interactions with neuronal receptors . This suggests that the compound may have potential therapeutic utility in the treatment of Alzheimer’s disease .

Properties

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c20-9-16-6-7-21-19(8-16)22-10-17-12-23(13-18(17)11-22)26(24,25)14-15-4-2-1-3-5-15/h1-8,17-18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALTEUVAGVSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC(=C3)C#N)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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